(+)-Fenchol (CAS 2217-02-9), systematically known as (1R)-endo-(+)-fenchyl alcohol, is a bicyclic monoterpene alcohol characterized by its rigid 1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol framework. As an oxygenated monoterpene, it is a highly valued raw material in the flavor and fragrance industry and a critical chiral building block in asymmetric organic synthesis [1]. Its procurement is driven by its specific stereochemistry, which dictates its unique physical, biological, and organoleptic properties compared to its enantiomers and structural isomers[2].
Substituting (+)-Fenchol with generic racemic mixtures, its (-)-enantiomer, or structural isomers like borneol leads to critical failures in both sensory and chemical applications. In fragrance formulations, enantiomeric purity is non-negotiable; (-)-fenchol imparts a camphoraceous, piney odor, whereas (+)-Fenchol provides a distinct lime-like, earthy-floral note[1]. In chemical processing, substituting with borneol drastically alters thermal behavior, requiring over 160 °C higher temperatures to melt, which can degrade heat-sensitive co-ingredients during formulation . Furthermore, in asymmetric synthesis, the specific absolute configuration of the (+)-enantiomer is required to induce the correct stereocenter; using a racemate yields optically impure mixtures, compromising pharmaceutical intermediates .
(+)-Fenchol exhibits a melting point of 43–46 °C, allowing it to easily transition to a liquid state under mild heating . In contrast, its structural isomer borneol has a melting point exceeding 200 °C [1]. This massive thermal difference means (+)-fenchol can be seamlessly blended into heat-sensitive liquid formulations without the high-temperature processing required for borneol.
| Evidence Dimension | Melting Point / Blending Temperature |
| Target Compound Data | 43–46 °C |
| Comparator Or Baseline | Borneol (~208 °C) |
| Quantified Difference | >160 °C lower melting threshold |
| Conditions | Standard atmospheric pressure formulation mixing |
Allows for low-temperature liquefaction and blending, preventing the thermal degradation of volatile or heat-sensitive co-ingredients in manufacturing.
The olfactory profile of fenchol is highly dependent on its stereochemistry. (+)-Fenchol delivers a desirable lime-like, earthy-dry floral character . Conversely, (-)-fenchol is characterized by a clean, cooling camphoraceous and piney aroma with eucalyptol nuances[1]. Utilizing the exact (+)-enantiomer is critical to achieving specific citrus/floral top notes without medicinal off-notes.
| Evidence Dimension | Enantiomer-Specific Odor Character |
| Target Compound Data | Lime-like, earthy-dry floral character |
| Comparator Or Baseline | (-)-Fenchol (Camphoraceous, piney, eucalyptol-like) |
| Quantified Difference | Complete shift from camphoraceous/piney to citrus/floral-earthy notes |
| Conditions | Olfactory evaluation at 1.00% to 100% concentration |
Procurement must specify the (+)-enantiomer to achieve desired citrus/floral top notes, as the (-)-enantiomer introduces unwanted medicinal/camphoraceous off-notes.
As a chiral auxiliary precursor, (+)-fenchol provides a highly rigid 1,3,3-trimethylbicyclo[2.2.1]heptane framework. When converted into chiral esters or chloroformates, this bulky bicyclic structure offers superior facial shielding compared to flexible monocyclic alcohols like menthol . This steric bulk translates to enhanced diastereoselectivity in asymmetric reactions, such as enolate alkylations and Diels-Alder cycloadditions [1].
| Evidence Dimension | Steric Shielding and Facial Selectivity |
| Target Compound Data | Rigid bicyclic 1,3,3-trimethylbicyclo[2.2.1]heptane core |
| Comparator Or Baseline | Menthol (flexible monocyclic framework) |
| Quantified Difference | Higher structural rigidity leading to improved diastereomeric excess (d.e.) |
| Conditions | Use as a chiral ester or chloroformate auxiliary in low-temperature asymmetric synthesis |
The rigid bicyclic structure provides superior stereocontrol compared to flexible monocyclic alternatives, directly increasing the yield of the desired enantiomer in pharmaceutical intermediate production.
As an oxygenated monoterpene alcohol, (+)-fenchol exhibits potent antimicrobial properties. Studies comparing essential oil components demonstrate that oxygenated monoterpenes like fenchol possess significantly lower Minimum Inhibitory Concentrations (MIC) against Gram-positive bacteria than non-oxygenated hydrocarbon terpenes such as alpha-pinene and beta-pinene [1]. This makes (+)-fenchol a far more effective active ingredient in antimicrobial formulations[2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against bacteria |
| Target Compound Data | High efficacy characteristic of oxygenated bicyclic monoterpene alcohols |
| Comparator Or Baseline | Hydrocarbon monoterpenes (e.g., alpha-pinene, beta-pinene) |
| Quantified Difference | Significantly lower MIC (stronger antibacterial activity) than non-oxygenated benchmarks |
| Conditions | Broth microdilution or disk volatilization assays |
Justifies the procurement of oxygenated monoterpenes over cheaper hydrocarbon terpenes when formulating natural preservatives or antimicrobial surface cleaners.
Utilizing its low melting point and unique lime/earthy-floral olfactory profile for top-note formulation in cosmetics and detergents where camphoraceous off-notes must be avoided.
Employing (+)-fenchol to synthesize chiral chloroformates or esters, leveraging its rigid bicyclic steric bulk to achieve high diastereoselectivity in asymmetric alkylations and Diels-Alder reactions.
Incorporating (+)-fenchol as an active oxygenated monoterpene ingredient in eco-friendly surface cleaners and cosmetics to exploit its superior MIC against Gram-positive bacteria compared to standard hydrocarbon terpenes[1].
Irritant